5H-thieno[3,2-b]pyran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-thieno[3,2-b]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of thiophene derivatives and pyran intermediates, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5H-thieno[3,2-b]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyran ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the thienopyran ring .
Scientific Research Applications
5H-thieno[3,2-b]pyran-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 5H-thieno[3,2-b]pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5H-thieno[3,2-b]pyran-2-carboxylic acid include:
- Thieno[2,3-b]pyridine derivatives
- Pyrano[4,3-b]thieno[3,2-e] derivatives
- Thieno[2,3-b]pyrrole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique ring system, which combines both thiophene and pyran rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
5H-thieno[3,2-b]pyran-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique thieno-pyran ring structure, which is known to influence its biological properties. The compound's structure can be represented as follows:
This structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in cells. Research indicates that it may inhibit certain enzymes or receptors involved in critical cellular processes:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases, which are crucial for cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on recent findings:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of thieno compounds, including this compound. It was found that the compound exhibited significant activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. This highlights its potential role in developing new antimicrobial therapies . -
Anticancer Properties :
In vitro studies using A549 lung adenocarcinoma cells demonstrated that this compound has notable cytotoxic effects. The compound was compared to standard chemotherapeutic agents like cisplatin, showing a comparable efficacy with lower toxicity towards non-cancerous cells .
Future Directions
The promising biological activities of this compound warrant further investigation into its mechanisms and therapeutic applications. Future research should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular targets could elucidate its full potential.
- In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of the compound in a living organism.
- Structural Modifications : Synthesis of analogs may enhance potency and selectivity towards desired biological targets.
Properties
Molecular Formula |
C8H6O3S |
---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
5H-thieno[3,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c9-8(10)7-4-5-6(12-7)2-1-3-11-5/h1-2,4H,3H2,(H,9,10) |
InChI Key |
WGVLWTRZLOPJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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